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Compound of Interest

3-(2-Chloro-6-
Compound Name:
fluorophenyl)propanoic acid

CAS No.: 88740-77-6

Cat. No.: B1600329

Get Quote

Executive Summary

3-(2-Chloro-6-fluorophenyl)propanoic acid (CAS: 88740-77-6) is a specialized fluorinated
building block used extensively in medicinal chemistry and organic synthesis. Structurally, it
consists of a propanoic acid tail attached to a phenyl ring characterized by a dense 2,6-
disubstitution pattern (chlorine and fluorine). This specific "ortho-blocking™ motif confers unique
steric and electronic properties, making the compound a critical scaffold for designing
metabolically stable drugs. By hindering rotation and blocking metabolically vulnerable sites on
the aromatic ring, this intermediate serves as a strategic tool for optimizing the pharmacokinetic
profiles of small molecule candidates.

Chemical Identity & Structural Analysis[2]
Core Identification Data
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Property Detail

Chemical Name 3-(2-Chloro-6-fluorophenyl)propanoic acid
CAS Registry Number 88740-77-6

Molecular Formula CoHsCIFO2

Molecular Weight 202.61 g/mol

SMILES OC(=0)CCC1=C(F)C=CC=C1CI

IUPAC Name 3-(2-chloro-6-fluorophenyl)propanoic acid

Structural & Electronic Insights

The 2-chloro-6-fluoro substitution pattern is the defining feature of this molecule.

» Steric Shielding: The presence of bulky halogens at both ortho positions creates a "steric
clamp" around the benzylic carbon. This restricts the conformational freedom of the
propanoic acid side chain, potentially locking the molecule into a bioactive conformation
preferred by target enzymes or receptors.

» Metabolic Blockade: In drug design, the ortho and para positions of phenyl rings are
common sites for oxidative metabolism (e.g., hydroxylation by Cytochrome P450).
Occupying the ortho positions with halogens (Cl, F) effectively blocks these metabolic soft
spots, extending the half-life of the parent drug.

» Electronic Effects: Fluorine is highly electronegative, while chlorine is both electronegative
and polarizable. This combination alters the electron density of the aromatic ring, affecting
the pKa of the distant carboxylic acid through the field effect, albeit weakly due to the two-
carbon spacer.

Physicochemical Profile
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Parameter Value | Description Context

Appearance White to pale cream powder Solid state at RT

Low-melting solid; requires

Melting Point 54.5-63.5°C )

cool storage to prevent caking

- ) ] High boiling point due to

Boiling Point ~310 °C (Predicted) ]

hydrogen bonding

B Soluble in MeOH, DMSO, Lipophilic nature limits water
Solubility -
DCM, EtOAc solubility

Slightly more acidic than
pKa (Acid) ~4.5 (Predicted) hydrocinnamic acid (4.66) due

to halogen induction

) Moderate lipophilicity; suitable
LogP ~2.6 (Predicted) -
for membrane permeability

Synthetic Pathways & Methodology

The most robust synthesis of 3-(2-Chloro-6-fluorophenyl)propanoic acid typically proceeds
via the reduction of its unsaturated precursor, 2-chloro-6-fluorocinnamic acid. This route
ensures high regioselectivity and yield.

Synthetic Workflow Diagram (Graphviz)

2-Chloro-6-fluorobenzaldehyde
(Starting Material)

Malonic Acid

Step 1: Knoevenagel Condensation -CO2 Intermediate: Step 2: Selective Hydrogenation Target:
(Pyridine, Piperidine, Reflux) 2-Chloro-6-fluorocinnamic acid (H2, Pd/C or Raney Ni) 3-(2-Chloro-6-fluorophenyl)propanoic acid

Click to download full resolution via product page

Figure 1: Two-step synthetic pathway starting from the commercially available aldehyde.

Detailed Protocol
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Step 1: Knoevenagel Condensation

Objective: Synthesis of 2-chloro-6-fluorocinnamic acid.

o Reagents: Mix 2-chloro-6-fluorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine.

Catalyst: Add a catalytic amount of piperidine.

Reaction: Reflux the mixture at 80-100°C for 3-5 hours. The reaction proceeds via
decarboxylation.

Workup: Cool the mixture and pour into ice-cold dilute HCI. The cinnamic acid derivative
precipitates as a solid.

Purification: Filter and recrystallize from ethanol/water.

Step 2: Catalytic Hydrogenation

Objective: Reduction of the alkene to the alkane.
» Solvent System: Dissolve the cinnamic acid intermediate in methanol or ethyl acetate.
e Catalyst: Add 5-10% Pd/C (Palladium on Carbon) by weight.

o Conditions: Hydrogenate under H2 atmosphere (balloon pressure or 1-3 bar) at room
temperature. Note: Monitor carefully to avoid dehalogenation (loss of Cl), which can occur
under vigorous conditions.

o Workup: Filter the catalyst through a Celite pad. Concentrate the filtrate under reduced
pressure to yield the target propanoic acid.

Reactivity & Functionalization

This compound serves as a versatile scaffold.[1] The carboxylic acid functionality allows for
standard coupling reactions, while the halogenated ring offers specific reactivity profiles.

Carboxylic Acid Transformations
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e Amide Coupling: Activation with EDC/NHS or HATU allows coupling with amines to form
amides. This is the primary route for incorporating this scaffold into peptidomimetics or
enzyme inhibitors.

 Esterification: Reaction with alcohols in the presence of acid catalysts yields esters, useful
for prodrug synthesis to improve bioavailability.

e Reduction: The acid can be reduced to the alcohol (3-(2-chloro-6-fluorophenyl)propan-1-ol)
using LiAlH4 or Borane-THF, providing a linker for ether synthesis.

Aromatic Substitution (The "Ortho Effect")

The 2-Cl, 6-F substitution pattern makes the ring highly deactivated toward electrophilic
aromatic substitution (SEA).

e Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 6-position is activated by
the electron-withdrawing nature of the ring and the adjacent chlorine. Under forcing
conditions with strong nucleophiles (e.g., alkoxides, amines), the fluorine can be displaced,
allowing for late-stage diversification of the scaffold.

Pharmaceutical Applications

o Metabolic Stability: The 2,6-dihalogenation blocks the primary sites of oxidative metabolism,
extending the in vivo half-life of drugs containing this moiety.

» Anti-inflammatory Agents: Phenylpropanoic acid derivatives are structural analogs of
NSAIDs (e.qg., Ibuprofen, Diclofenac). The specific halogenation can improve potency and
selectivity against COX enzymes.

¢ Integrin Antagonists: This scaffold mimics the RGD (Arginine-Glycine-Aspartic acid)
sequence side chains, making it useful in designing small molecule antagonists for integrin
receptors involved in cell adhesion and signaling.

Safety & Handling (MSDS Summary)

Hazard Classification: Irritant (GHS07)

e H302: Harmful if swallowed.
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e H315: Causes skin irritation.

e H319: Causes serious eye irritation.

o H335: May cause respiratory irritation.
Handling Protocol:

o PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling
powder in open air.

» Ventilation: All operations involving heating or dust generation must be performed inside a
certified chemical fume hood.

» Storage: Store in a cool, dry place (2-8°C recommended for long-term stability) in a tightly
sealed container to prevent moisture absorption.

o Spill Response: Sweep up dry spills to avoid dust generation. Clean surface with a damp
cloth and dispose of waste according to local chemical disposal regulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nim.nih.gov]

e 2. 3-(2-CHLORO-6-FLUOROPHENYL)PROP-2-ENOIC ACID | CAS 392-22-3 [matrix-fine-
chemicals.com]

o To cite this document: BenchChem. [Technical Guide: 3-(2-Chloro-6-fluorophenyl)propanoic
Acid[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1600329/docs#technical-guide-3-2-chloro-6-
fluorophenyl-propanoic-acid-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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